
Bismuth(III) trifluoromethanesulfonate
Overview
Description
Bismuth(III) trifluoromethanesulfonate (Bi(OTf)₃) is a Lewis acid catalyst widely used in organic synthesis due to its high efficiency, low toxicity, and environmental compatibility. It is a white crystalline solid with a molecular weight of 656.19 g/mol and exhibits solubility in both polar organic solvents (e.g., acetonitrile, dichloromethane) and water . Its stability under ambient conditions and reusability make it a preferred choice for diverse reactions, including Friedel-Crafts acylations, glycosidations, and epoxide ring-opening transformations . Bi(OTf)₃ operates via electron-deficient bismuth centers, activating substrates such as acyl halides, glycosyl donors, and epoxides through coordination, thereby accelerating reaction rates under mild conditions .
Preparation Methods
Synthesis of Bismuth(III) Trifluoromethanesulfonate
Reaction Mechanism and Stoichiometry
The most widely adopted method involves the direct reaction of bismuth trioxide (Bi₂O₃) with trifluoromethanesulfonic acid (TfOH) in a water/alcohol medium. The balanced equation is:
2\text{O}3 + 6\text{TfOH} \rightarrow 2\text{Bi(OTf)}3 + 3\text{H}2\text{O}
This reaction proceeds via protonation of Bi₂O₃ by TfOH, followed by displacement of oxide ions by triflate anions. The use of a water-miscible alcohol, such as ethanol, enhances reaction kinetics by improving reagent solubility and facilitating proton transfer .
Optimal Reaction Conditions
Key parameters for maximizing yield and efficiency include:
Table 1: Optimized Reaction Parameters for Bi(OTf)₃ Synthesis
Parameter | Optimal Range |
---|---|
Solvent Ratio (EtOH:H₂O) | 75:25 (v/v) |
Molar Ratio (TfOH:Bi₂O₃) | 6:1 to 6.1:1 |
Bi₂O₃ Concentration | 50–70 g/L |
TfOH Concentration | 100–130 g/L |
Temperature | 60–70°C |
Reaction Time | 2–4 hours |
Yield | ≥97% |
The ethanol-water mixture acts as a bifunctional solvent: ethanol dissolves TfOH, while water facilitates oxide protonation. A solvent ratio of 75:25 (v/v) ensures homogeneity without compromising reaction rates .
Step-by-Step Procedural Details
A representative synthesis involves:
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Mixing Reactants : Combine Bi₂O₃ (2.293 g, 4.921 mmol) with 35 mL of a 75:25 ethanol-water mixture.
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Acid Addition : Add TfOH (4.452 g, 29.666 mmol) to the suspension under vigorous stirring.
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Heating and Stirring : Maintain the reaction at 65°C for 3 hours until a milky white solution forms.
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Solvent Removal : Evaporate the solvent under reduced pressure to obtain a crude solid.
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Purification : Dissolve the solid in distilled water and lyophilize to yield pure Bi(OTf)₃·xH₂O .
The final product is typically hydrated, as confirmed by infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy .
Purification and Isolation
Lyophilization (freeze-drying) is preferred over conventional drying methods due to its ability to preserve product integrity and prevent thermal decomposition. This step removes residual solvents and yields a hygroscopic white solid with a purity >99% .
Comparative Analysis with Prior Methods
Traditional syntheses of Bi(OTf)₃ relied on:
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Bismuth Chloride and TfOH :
This method requires excess TfOH to drive the reaction, generates corrosive HCl gas, and necessitates complex purification .
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Triflic Anhydride (Tf₂O) :
The use of Tf₂O as a triflating agent is cost-prohibitive and poses handling risks due to its moisture sensitivity .
In contrast, the Bi₂O₃-TfOH route eliminates byproduct formation (except water), uses stoichiometric reagents, and employs environmentally benign solvents. Reaction times are reduced from >12 hours to 2–4 hours, and yields exceed 97% .
Characterization of Bi(OTf)₃
The product is validated using:
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¹³C and ¹⁹F NMR Spectroscopy : Peaks at δ 120.5 ppm (¹⁹F) and δ 118.9 ppm (¹³C) confirm triflate coordination .
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IR Spectroscopy : Stretching vibrations at 1,260 cm⁻¹ (S=O) and 1,030 cm⁻¹ (C-F) align with reference spectra .
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Elemental Analysis : Bismuth content matches theoretical values (≈34.2 wt%) .
Environmental and Economic Considerations
The Bi₂O₃-TfOH method offers dual environmental advantages:
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Solvent Selection : Ethanol is renewable, non-toxic, and biodegradable.
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Waste Minimization : No byproducts require disposal except water.
Economically, the avoidance of Tf₂O and reduced TfOH consumption lowers raw material costs by ≈40% compared to earlier methods .
Chemical Reactions Analysis
Bismuth(III) trifluoromethanesulfonate is involved in several types of chemical reactions, primarily as a catalyst. It catalyzes:
Friedel-Crafts acylation and sulfonylation: It acts as a substitute for corrosive triflic acid in these reactions.
Direct substitution reactions: It catalyzes the substitution of allylic, propargylic, and benzylic alcohols with sulfonamides, carbamates, and carboxamides.
Deprotection of acetals: It is used in the deprotection of acetals and cleavage of 2-tert-butoxy derivatives of thiophenes and furans.
Glycosylation reactions: It is an effective catalyst for the activation of glycosyl bromides and chlorides.
Scientific Research Applications
Bismuth(III) trifluoromethanesulfonate has a wide range of applications in scientific research:
Mechanism of Action
As a Lewis acid, bismuth(III) trifluoromethanesulfonate accepts electron pairs from donor molecules, facilitating various chemical reactions. It activates substrates by coordinating to electron-rich sites, thereby increasing their reactivity. This mechanism is particularly effective in promoting substitution and glycosylation reactions .
Comparison with Similar Compounds
Catalytic Activity in Key Reactions
A. Friedel-Crafts Acylation
- Bi(OTf)₃ : Efficiently catalyzes acylation of substituted benzenes and anisole, yielding para-isomers predominantly. Achieves high yields (80–95%) with 10–20 mol% loading in solvents like dichloromethane .
- BiCl₃: Less effective for ketone acylation due to weaker Lewis acidity. Requires higher loadings (30–50 mol%) and prolonged reaction times. Limited to activated aromatics (e.g., anisole) .
- Hf(OTf)₄ : Comparable activity to Bi(OTf)₃ but suffers from moisture sensitivity and higher cost .
B. Glycosidation Reactions
- Bi(OTf)₃ : Activates glycosyl bromides and chlorides at 35 mol% loading, achieving >90% yields in 1 hour. Compatible with diverse acceptors (e.g., alcohols, thiols) .
- Bi(NTf₂)₃: Similar efficiency but requires anhydrous conditions. Limited data on solvent versatility compared to Bi(OTf)₃ .
- AgOTf : Less effective for glycosyl chlorides; often requires stoichiometric amounts .
C. Epoxide Ring-Opening
- Bi(OTf)₃ : Catalyzes ring-opening of epoxidized methyl oleate to form keto derivatives in 85–90% yield. Operates under mild conditions (room temperature, 5 h) .
- Sn-based catalysts (e.g., SnCl₄) : Comparable yields but pose toxicity concerns. Require higher temperatures (60–80°C) .
Physical and Chemical Properties
Property | Bi(OTf)₃ | BiCl₃ | Bi(NTf₂)₃ | Hf(OTf)₄ |
---|---|---|---|---|
Molecular Weight (g/mol) | 656.19 | 315.34 | 867.32 | 586.76 |
Solubility | Polar solvents, water | Limited in hydrocarbons | Hydrophobic solvents | Moisture-sensitive |
Thermal Stability | >300°C | Sublimes at 230°C | >250°C | Decomposes at 150°C |
Lewis Acidity (Gutmann) | Moderate | Weak | Moderate | Strong |
Solvent Compatibility
- Bi(OTf)₃ : Works in chloroform, THF, nitromethane, and dichloromethane. Demonstrated adaptability beyond dataset limitations (e.g., acetonitrile in Reaxys) .
- Bi(NTf₂)₃ : Restricted to hydrophobic solvents (e.g., toluene), limiting use in polar reactions .
Key Advantages of Bi(OTf)₃ Over Peers
Versatility : Effective in diverse reactions (acylations, glycosidations, polymerizations) with broad solvent compatibility .
Efficiency : Low catalyst loading (10–35 mol%) and rapid reaction times (1–5 h) .
Sustainability: Non-toxic and reusable, reducing waste generation .
Biological Activity
Bismuth(III) trifluoromethanesulfonate (Bi(OTf)₃) is a compound that has garnered attention for its biological activity and potential applications in medicinal chemistry. This article explores the biological properties, mechanisms of action, and relevant case studies associated with Bi(OTf)₃, emphasizing its role as a catalyst in organic reactions and its implications in cancer therapy.
Overview of this compound
This compound is an environmentally friendly Lewis acid that serves as a catalyst in various organic transformations. Its low toxicity and high catalytic efficiency make it an attractive alternative to traditional catalysts. The compound exhibits unique properties that facilitate reactions such as the Nazarov reaction and glycosylation processes, which are crucial in synthesizing biologically active compounds.
- Catalytic Activity : Bi(OTf)₃ acts as a catalyst in several organic reactions, enhancing reaction rates and yields without requiring additional co-catalysts or acidic scavengers. For instance, it has been shown to effectively catalyze the activation of glycosyl halides, leading to the formation of disaccharides from monosaccharides .
- Anticancer Properties : Preliminary studies indicate that derivatives synthesized using Bi(OTf)₃ exhibit promising anticancer activity against various human cancer cell lines. For example, indanones produced via the Nazarov reaction using Bi(OTf)₃ demonstrated significant cytotoxic effects on colon adenocarcinoma (HCT116), breast adenocarcinoma (MCF7), melanoma (SK-MEL-28), and acute leukemia (NB4) cell lines .
1. Nazarov Reaction
The Nazarov reaction catalyzed by Bi(OTf)₃ allows for the synthesis of 3-aryl-2-ethoxycarbonyl-1-indanones and 3-aryl-1-indanones. The optimization of this reaction revealed that using 10 mol% of Bi(OTf)₃ in acetonitrile at 60 °C yielded products with high efficiency (up to 93%) within a reduced timeframe .
Table 1: Optimization of Nazarov Reaction Conditions
Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|---|---|
1 | 10 | Acetonitrile | Room Temp | 12 | 72 |
2 | 10 | Acetonitrile | 40 | 8 | 76 |
3 | 10 | Acetonitrile | 60 | 6 | 93 |
2. Biological Evaluation
A study assessing the biological profile of various indanones synthesized using Bi(OTf)₃ indicated that certain compounds achieved over a 75% reduction in cell viability at concentrations as low as 5 µg/ml across multiple cancer cell lines . This highlights the potential of Bi(OTf)₃ not only as a synthetic catalyst but also as a facilitator for developing therapeutics.
Q & A
Basic Research Questions
Q. What are the primary applications of Bi(OTf)₃ in organic synthesis?
Bi(OTf)₃ is a strong Lewis acid catalyst widely used in C–C bond formation , Friedel-Crafts reactions , and heterocycle synthesis . It excels in one-pot multicomponent reactions due to its moisture tolerance and ability to activate substrates under mild conditions. For example, it catalyzes the synthesis of 1,2-disubstituted benzimidazoles via N-arylation, accommodating both electron-withdrawing and electron-donating substituents . It is also effective in sulfonylation of arenes, forming ArSO₂R products through triflate transfer from Bi(OTf)₃ to sulfonyl compounds .
Q. How does Bi(OTf)₃ compare to other Lewis acids (e.g., BiCl₃, AlCl₃) in catalytic activity?
Bi(OTf)₃ outperforms many Lewis acids in moisture stability and reusability . Unlike BiCl₃, which requires triflic acid (TfOH) to form active BiClₙ(OTf)₃₋ₙ species in situ, Bi(OTf)₃ directly activates substrates without additives . It is less corrosive than AlCl₃ and avoids the need for strict anhydrous conditions. For example, Bi(OTf)₃ achieves higher yields in sulfonylation reactions compared to BiBr₃ or BiI₃ under identical conditions .
Q. What are the standard protocols for handling and storing Bi(OTf)₃?
Bi(OTf)₃ should be stored in a sealed container under inert gas (e.g., N₂ or Ar) to prevent moisture absorption. Handling requires N95 masks, gloves, and eye protection due to its irritant properties . Decomposition occurs above 300°C, but prolonged exposure to humidity may reduce catalytic activity. Pre-drying at 80°C under vacuum is recommended before use in moisture-sensitive reactions .
Advanced Research Questions
Q. How can reaction conditions be optimized for Bi(OTf)₃-catalyzed ring-opening polymerization (ROP) of ε-caprolactone?
Key parameters include:
- Catalyst loading : 0.5–2 mol% achieves >90% conversion without side reactions .
- Temperature : 80–100°C balances reaction rate and control over polymer dispersity (Đ < 1.2).
- Solvent : Toluene or dichloromethane minimizes chain-transfer reactions.
- Initiator : Secondary alcohols (e.g., epoxide-amine adducts) improve initiation efficiency . Monitor molecular weight via GPC and adjust monomer-to-initiator ratios for targeted polymer lengths.
Q. What strategies resolve contradictions in reported yields for Bi(OTf)₃-mediated glycosylations?
Discrepancies often arise from substrate purity or moisture content . For example, glycosyl chlorides require rigorous drying (3Å molecular sieves) and inert atmospheres. If yields differ between studies:
- Validate substrate activation via ¹H NMR (shift of anomeric protons).
- Test additives (e.g., 4Å MS, TfOH) to scavenge trace water .
- Compare solvent effects : Acetonitrile often outperforms THF in glycosylation efficiency .
Q. How does Bi(OTf)₃ enable stereoselective synthesis of 1,3-trans oxazines in condensation reactions?
Bi(OTf)₃ stabilizes the transition state through triflate coordination to the aldehyde carbonyl, favoring axial attack by β-naphthol. This directs the 3-amino-5-methylisoxazole nucleophile to the trans position, achieving >80% diastereomeric excess. Solvent choice (CH₂Cl₂ vs. MeCN) and Bi(OTf)₃ loading (5–10 mol%) critically influence selectivity .
Q. What mechanistic insights explain Bi(OTf)₃’s efficiency in tandem N-arylation and cyclization reactions?
Bi(OTf)₃ facilitates dual activation : (1) Coordination to the amine lone pair enhances nucleophilicity, and (2) polarization of the carbonyl group in o-nitrobenzaldehyde accelerates imine formation. Kinetic studies show the rate-determining step is the cyclization of the imine intermediate, which Bi(OTf)₃ accelerates via Lewis acid-assisted proton transfer .
Q. Troubleshooting and Data Analysis
Q. How to address catalytic deactivation in Bi(OTf)₃-mediated reactions?
Deactivation may result from:
- Triflate leaching : Confirm via ICP-MS analysis of reaction filtrate.
- Bismuth oxide formation : Characterize spent catalyst with XRD. Mitigate by recycling Bi(OTf)₃ through precipitation (hexane) and reactivation (TfOH wash) .
Q. Why do some Bi(OTf)₃-catalyzed reactions exhibit batch-to-batch variability?
Variability often stems from trace impurities in commercial Bi(OTf)₃. Purify via recrystallization from hot MeNO₂ or sublimation (10⁻² mbar, 200°C) . Characterize purity via elemental analysis (Bi and S content) and ¹⁹F NMR (absence of free TfOH peaks) .
Properties
IUPAC Name |
bismuth;trifluoromethanesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3CHF3O3S.Bi/c3*2-1(3,4)8(5,6)7;/h3*(H,5,6,7);/q;;;+3/p-3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYENCOMLZDQKNH-UHFFFAOYSA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Bi+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3BiF9O9S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70432758 | |
Record name | Bismuth(III) trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70432758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
656.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88189-03-1 | |
Record name | Bismuth triflate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088189031 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bismuth(III) trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70432758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bismuth(III) trifluoromethanesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BISMUTH TRIFLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51KD8E1741 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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